molecular formula C6H5ClN4 B1403646 4-Chloroimidazo[1,5-a]pyrimidin-8-amine CAS No. 1425040-28-3

4-Chloroimidazo[1,5-a]pyrimidin-8-amine

Cat. No. B1403646
M. Wt: 168.58 g/mol
InChI Key: SMURJWOIROQRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroimidazo[1,5-a]pyrimidin-8-amine is a chemical compound with the molecular formula C6H5ClN4 . It is not intended for human or veterinary use and is available for research purposes.


Synthesis Analysis

The synthesis of pyrimidine derivatives, which includes 4-Chloroimidazo[1,5-a]pyrimidin-8-amine, has been extensively studied . Various methods have been developed, including the reaction of diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Molecular Structure Analysis

The molecular structure of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine consists of a fused pyrimidine ring, which is a key structural motif in many vital applications .


Chemical Reactions Analysis

Pyrimidine compounds, including 4-Chloroimidazo[1,5-a]pyrimidin-8-amine, have various chemical reactions due to their structural pathways . These reactions include interactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Physical And Chemical Properties Analysis

4-Chloroimidazo[1,5-a]pyrimidin-8-amine has a molecular weight of 168.58 g/mol. More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

Heterocyclic Amines in Food and Health

4-Chloroimidazo[1,5-a]pyrimidin-8-amine belongs to a class of compounds known as heterocyclic amines, which have been extensively studied in the context of food chemistry and health. Research by Ushiyama et al. (1991) and Wakabayashi et al. (1993) focuses on the presence of heterocyclic amines in the urine of healthy individuals consuming a normal diet, suggesting continuous exposure to these compounds through food. These studies also emphasize the carcinogenic nature of certain heterocyclic amines, pointing towards their potential risks to human health (Ushiyama et al., 1991) (Wakabayashi et al., 1993).

Medicinal Chemistry and Drug Discovery

The compound is a derivative of pyrimidine, a core structure widely used in medicinal chemistry. Cherukupalli et al. (2017) delve into the medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, highlighting its applications in drug discovery for a broad range of medicinal properties, including anticancer and anti-infectious agents. The review also discusses the significance of structure-activity relationship (SAR) studies in developing potential drug candidates (Cherukupalli et al., 2017).

Antitumor Activities

Imidazole derivatives, including 4-Chloroimidazo[1,5-a]pyrimidin-8-amine, have been reviewed for their antitumor activities. Iradyan et al. (2009) provide a comprehensive overview of the structures of active compounds that have shown promising results in preclinical testing stages for new antitumor drugs. This review opens up avenues for further research into the synthesis of compounds with diverse biological properties, including 4-Chloroimidazo[1,5-a]pyrimidin-8-amine (Iradyan et al., 2009).

Optical Sensors and Electronic Devices

Jindal et al. (2021) and Lipunova et al. (2018) explore the use of pyrimidine derivatives in the development of optical sensors and optoelectronic materials. These studies highlight the versatility of pyrimidine-based compounds in various applications, from sensing materials to components of electronic devices. The incorporation of pyrimidine and related structures into conjugated systems is valued for creating novel materials for organic light-emitting diodes and other electronic applications (Jindal et al., 2021) (Lipunova et al., 2018).

properties

IUPAC Name

4-chloroimidazo[1,5-a]pyrimidin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-9-6-5(8)10-3-11(4)6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMURJWOIROQRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NC(=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroimidazo[1,5-a]pyrimidin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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